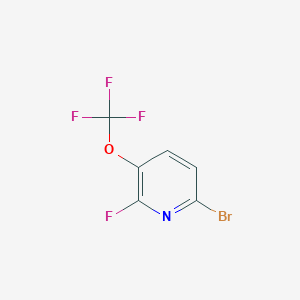![molecular formula C16H8ClN3O3 B14794841 6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile CAS No. 89247-36-9](/img/structure/B14794841.png)
6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is a complex organic compound that belongs to the class of nitro-substituted heterocyclic compounds This compound is characterized by the presence of a chloro group, a naphthalen-2-yloxy group, and a nitro group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the nicotinonitrile core.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Etherification: Formation of the naphthalen-2-yloxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-4-(naphthalen-2-yloxy)-5-aminonicotinonitrile.
Aplicaciones Científicas De Investigación
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and naphthalen-2-yloxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-(phenyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(benzyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(pyridin-2-yloxy)-5-nitronicotinonitrile
Uniqueness
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
89247-36-9 |
|---|---|
Fórmula molecular |
C16H8ClN3O3 |
Peso molecular |
325.70 g/mol |
Nombre IUPAC |
6-chloro-4-naphthalen-2-yloxy-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H8ClN3O3/c17-16-14(20(21)22)15(12(8-18)9-19-16)23-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H |
Clave InChI |
VNDCUJUQZATKHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=NC=C3C#N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


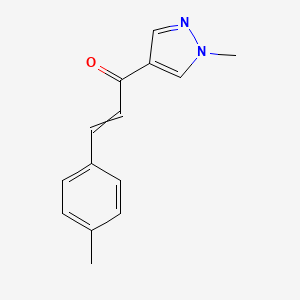
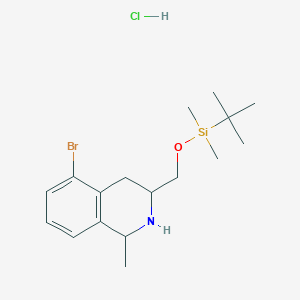
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
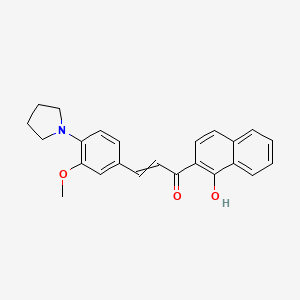
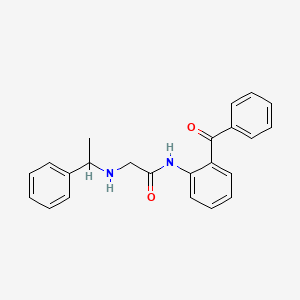
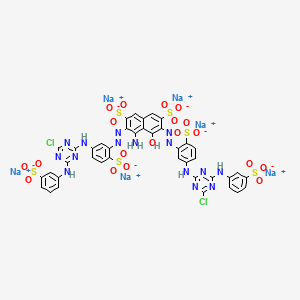
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
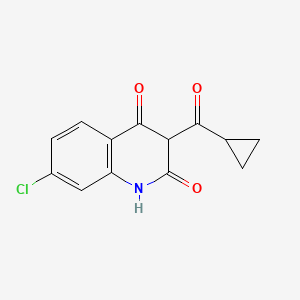

![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
